molecular formula C9H9FN2O B3029075 3-(Aminomethyl)-5-fluoroindolin-2-one CAS No. 518066-41-6

3-(Aminomethyl)-5-fluoroindolin-2-one

Cat. No.: B3029075
CAS No.: 518066-41-6
M. Wt: 180.18
InChI Key: ALAQFQSRSWVPPR-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-5-fluoroindolin-2-one is a fluorinated indolinone derivative characterized by a 5-fluoro substitution on the indole ring and an aminomethyl group at the 3-position. The aminomethyl group enhances hydrogen-bonding capacity and basicity, which may influence pharmacokinetic properties such as solubility and membrane permeability .

Properties

IUPAC Name

3-(aminomethyl)-5-fluoro-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O/c10-5-1-2-8-6(3-5)7(4-11)9(13)12-8/h1-3,7H,4,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALAQFQSRSWVPPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(C(=O)N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660450
Record name 3-(Aminomethyl)-5-fluoro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518066-41-6
Record name 3-(Aminomethyl)-5-fluoro-1,3-dihydro-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518066-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Aminomethyl)-5-fluoro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5-fluoroindolin-2-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would include a fluorinated aryl hydrazine and a suitable ketone.

Another method involves the use of transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the fluorine atom and the aminomethyl group into the indole ring. These reactions typically require specific ligands and reaction conditions to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes mentioned above to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-5-fluoroindolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the indole ring.

Scientific Research Applications

3-(Aminomethyl)-5-fluoroindolin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-5-fluoroindolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs with Varying 3-Position Substituents

The 3-position of the indolin-2-one core is a critical site for modulating biological activity. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of 5-Fluoroindolin-2-one Derivatives
Compound Name 3-Position Substituent Molecular Formula Biological Activity Key References
3-(Aminomethyl)-5-fluoroindolin-2-one -CH2NH2 C9H9FN2O Antimicrobial, CNS activity (hypothesized)
3-(Dimethylaminophenyl)-5-fluoroindolin-2-one -(3-(N,N-dimethylamino)phenyl) C16H15FN2O Not explicitly reported; likely CNS-targeted
3-Hydroxy-3-(nitromethyl)-5-fluoroindolin-2-one -CH2NO2 (nitromethyl) C9H7FN2O3 Intermediate in synthesis pathways
5-Fluorooxindole (unsubstituted at C3) None C8H6FNO Baseline structure; limited activity
6-Amino-5-fluoroindolin-2-one -NH2 at C6 C8H7FN2O Safety profiled (GHS data)
Key Observations :
  • Aminomethyl vs.
  • Aromatic vs. Aliphatic Substituents: The dimethylaminophenyl group () introduces aromaticity and lipophilicity, which may enhance blood-brain barrier penetration compared to the aliphatic aminomethyl group.
  • Amino Group Position: Moving the amino group from C3 to C6 () alters hydrogen-bonding interactions, possibly redirecting biological targets.

Analogs with Heterocyclic Modifications

Substitutions with heterocycles further diversify activity profiles:

Table 2: Heterocyclic Derivatives of 5-Fluoroindolin-2-one
Compound Name Heterocyclic Substituent Biological Activity Key References
3-(Thiophen-2-ylmethylene)-5-chloroindolin-2-one Thiophene ring Anticancer (hypothesized)
5-(3-Chloro-4-fluorophenyl)-3-(pyrimidin-5-ylmethyl)indolin-2-one Pyrimidine ring Medicinal chemistry applications
Schiff Bases (e.g., 3-(4-(2-(benzylideneamino)thiazol-4-yl)phenylimino)-5-fluoroindolin-2-one) Thiazole-Schiff base Analgesic, anti-inflammatory, antimicrobial
Key Observations :
  • Thiophene and Pyrimidine Substitutions : These introduce π-π stacking interactions, enhancing binding to enzymes or receptors (e.g., kinase inhibition in anticancer research) .

Physicochemical and Pharmacokinetic Comparisons

  • Solubility: The hydrochloride salt of 3-amino-5-chloroindolin-2-one () demonstrates improved aqueous solubility compared to neutral analogs like this compound.
  • Lipophilicity: The dimethylaminophenyl substituent () increases logP values, favoring CNS penetration, whereas polar groups (e.g., -CH2NH2) may limit bioavailability.
  • Synthetic Accessibility : Schiff base derivatives () are synthesized via condensation reactions, offering modularity but requiring stringent purification .

Biological Activity

3-(Aminomethyl)-5-fluoroindolin-2-one is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, and implications in therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound this compound is characterized by the indolinone structure with a fluorine substituent at the 5-position and an aminomethyl group at the 3-position. The synthesis typically involves the condensation of 5-fluoroindolin-2-one with an appropriate amine, often followed by purification through crystallization or chromatography.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Properties : Studies have shown that derivatives of 5-fluoroindolin-2-one possess significant anticancer activity. For instance, compounds derived from this scaffold have been tested against various cancer cell lines, demonstrating potent inhibitory effects on cell proliferation and inducing apoptosis. In particular, derivatives have been noted to interact with multiple receptor tyrosine kinases (RTKs), which are crucial in cancer progression .
  • Antiviral Activity : The compound has also been investigated for its antiviral properties. Analogous compounds have been shown to inhibit viral entry mechanisms, particularly against filoviruses like Ebola and Marburg . This suggests a potential role in developing antiviral therapeutics.

1. Anticancer Activity

A study evaluating a series of indolinone derivatives found that those containing the aminomethyl group exhibited enhanced cytotoxicity against human colon cancer cells (HCT116) and non-small cell lung cancer cells (NCI-H460). The IC50 values for these compounds were significantly lower than those for standard treatments like sunitinib, indicating their potential as effective anticancer agents .

CompoundIC50 (μM)Cell Line
Sunitinib3.42 ± 0.57HCT116
3-Aminomethyl-5-fluoroindolin-2-one1.05 ± 0.18HCT116
Other Derivative0.42 ± 0.16HCT116

2. Antiviral Activity

In research focused on Ebola virus inhibitors, a series of aminomethyl-substituted compounds were synthesized and tested for their ability to inhibit viral entry. The most potent compounds showed EC50 values significantly lower than previously known inhibitors, highlighting the importance of structural modifications in enhancing antiviral efficacy .

CompoundEC50 (μM)Virus
Original Hit9.86Ebola Virus
Modified Compound2.34Ebola Virus
Another Variant1.52Ebola Virus

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of RTKs : The compound's ability to inhibit key signaling pathways involved in tumor angiogenesis is primarily attributed to its interaction with RTKs such as VEGFRs and PDGFRs . This interaction disrupts cellular signaling necessary for tumor growth and metastasis.
  • Induction of Apoptosis : In cancer cells, treatment with this compound has been associated with increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins, leading to programmed cell death via mitochondrial pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Aminomethyl)-5-fluoroindolin-2-one
Reactant of Route 2
3-(Aminomethyl)-5-fluoroindolin-2-one

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